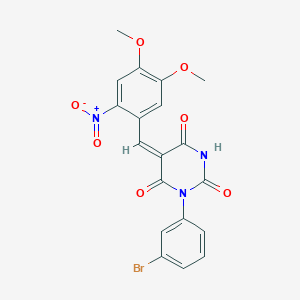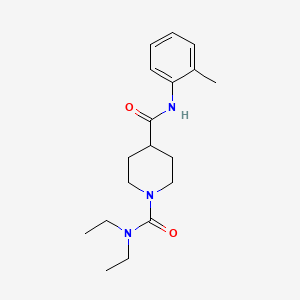methanone](/img/structure/B6050192.png)
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression and protein regulation. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric conditions.
Mécanisme D'action
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 is a potent and selective inhibitor of HDAC, a class of enzymes that catalyze the removal of acetyl groups from histones and other proteins, leading to changes in gene expression and protein regulation. HDAC inhibitors, such as [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109, block the activity of HDAC, leading to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression and protein regulation. The exact mechanism by which HDAC inhibitors exert their therapeutic effects is still under investigation, but it is believed to involve the modulation of epigenetic changes, gene expression, and protein regulation.
Biochemical and Physiological Effects:
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, HDAC inhibitors have been shown to induce cell differentiation, apoptosis, and cell cycle arrest, leading to the inhibition of tumor growth and metastasis. In neurological disorders, HDAC inhibitors have been reported to enhance memory and cognitive function by modulating synaptic plasticity and neurogenesis. Moreover, HDAC inhibitors have been shown to have antidepressant and anxiolytic effects by modulating the expression of genes involved in neuroplasticity and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has several advantages for lab experiments, including its high potency and selectivity for HDAC, its water solubility, and its ability to cross the blood-brain barrier. However, [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 also has some limitations, including its relatively short half-life and its potential off-target effects on other enzymes and proteins.
Orientations Futures
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has shown promising results in preclinical studies for its potential therapeutic applications in cancer, neurological disorders, and psychiatric conditions. However, further studies are needed to determine its safety and efficacy in clinical trials. Moreover, future research should focus on optimizing the synthesis method and purification techniques of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109, as well as investigating its mechanism of action and potential off-target effects. In addition, future studies should explore the potential combination therapy of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 with other drugs or therapies for enhanced therapeutic effects.
Méthodes De Synthèse
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 can be synthesized through a multistep process, starting from 2-methoxybenzaldehyde and 4-chlorobenzoyl chloride. The intermediate product, 2-methoxy-N-(4-chlorobenzoyl)benzamide, is then reacted with piperidine and triethylamine to obtain [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109. The purity and yield of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 can be optimized through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric conditions. HDAC inhibitors have been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells, making them promising candidates for cancer therapy. In addition, HDAC inhibitors have been reported to enhance memory and cognitive function in animal models of Alzheimer's disease, Huntington's disease, and traumatic brain injury. Moreover, HDAC inhibitors have been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propriétés
IUPAC Name |
[1-(4-chlorobenzoyl)piperidin-3-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-25-18-7-3-2-6-17(18)19(23)15-5-4-12-22(13-15)20(24)14-8-10-16(21)11-9-14/h2-3,6-11,15H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCOBHZDFKXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6050111.png)
![2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6050119.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6050122.png)
![ethyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6050129.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-butenamide](/img/structure/B6050136.png)

![ethyl 2-({[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}amino)-1H-imidazole-5-carboxylate](/img/structure/B6050158.png)
![2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6050167.png)
![2-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050173.png)

![4-(4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6050213.png)

![N-({1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6050221.png)
